molecular formula C11H14N2O B1599486 (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide CAS No. 75985-52-3

(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide

Cat. No. B1599486
CAS RN: 75985-52-3
M. Wt: 190.24 g/mol
InChI Key: PUPRTGJZBLTWDQ-SQMUNVKPSA-N
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Description

(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide , commonly referred to as PEAC , is a chiral aziridine compound . It features a cyclic amide ring (aziridine) with a phenylethyl substituent. The compound’s stereochemistry is specified by the (2R) configuration, indicating that the chiral center is at the second carbon atom.



Synthesis Analysis

The synthesis of PEAC involves several steps, including ring closure to form the aziridine ring. Methods for its synthesis may vary, but common approaches include aziridination of alkenes , cyclization of amine precursors , or enantioselective synthesis using chiral reagents. Researchers have explored both chemical and enzymatic routes to obtain PEAC.



Molecular Structure Analysis

PEAC’s molecular formula is C₁₀H₁₄N₂O , and its structural formula is as follows:


   H
|
H--C--N--C--O
| |
H C
|
C
|
C
|
H

The aziridine ring (three-membered cyclic amide) is central to its structure, with the phenylethyl group attached to one of the nitrogen atoms.



Chemical Reactions Analysis

PEAC can participate in various chemical reactions, including:



  • Hydrolysis : Cleavage of the amide bond to yield the corresponding carboxylic acid and amine.

  • Reductive Amination : Conversion of the carbonyl group to an amine using reducing agents.

  • Ring-Opening Reactions : Opening of the aziridine ring under specific conditions.



Physical And Chemical Properties Analysis


  • Melting Point : PEAC typically melts around 100-110°C .

  • Solubility : It is soluble in polar solvents (e.g., water, methanol) due to the amide group.

  • Stability : PEAC is relatively stable under ambient conditions.


Safety And Hazards


  • Toxicity : Limited data are available regarding PEAC’s toxicity. Researchers should conduct thorough toxicity studies.

  • Handling Precautions : Standard laboratory precautions apply when handling PEAC.


Future Directions


  • Biological Activity : Investigate PEAC’s potential as a drug candidate (e.g., anticancer, antimicrobial, or enzyme inhibitor).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its activity or selectivity.

  • Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion.

  • Clinical Trials : If promising, move toward preclinical and clinical studies.


properties

IUPAC Name

(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(9-5-3-2-4-6-9)13-7-10(13)11(12)14/h2-6,8,10H,7H2,1H3,(H2,12,14)/t8-,10-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPRTGJZBLTWDQ-SQMUNVKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H]2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426950
Record name (2R)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide

CAS RN

75985-52-3
Record name (2R)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-[(1R)-α-Methylbenzyl]-2-aziridinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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